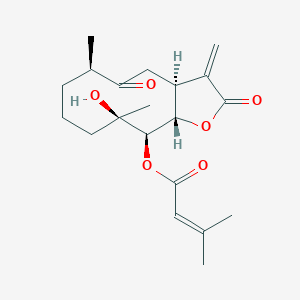![molecular formula C17H13N5 B1256650 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline](/img/structure/B1256650.png)
3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-methylphenyl)-5-tetrazolyl]quinoline is a member of tetrazoles.
Applications De Recherche Scientifique
Alternative to Benzidine in Dye Synthesis
A study by Krishnan, Sekar, and Seshadri (1986) explored the synthesis of 7-Amino-3-(4-aminophenyI)quinoline and its use as an alternative to benzidine in dye production. This research indicated its potential for creating disazo and trisazo acid and direct dyes, showcasing the differential reactivity of its tetrazonium salt. This suggests that compounds similar to 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline could be useful in dye manufacturing as safer alternatives to traditional components (Krishnan, Sekar, & Seshadri, 1986).
Anticancer and Antifungal Properties
Shaikh et al. (2017) synthesized tetrazolylmethyl quinoline compounds, which included 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline variants, to investigate their anticancer and antifungal properties. Their study demonstrated significant growth inhibition in specific cancer cell lines and moderate antifungal activities, highlighting the compound's potential in pharmaceutical research (Shaikh et al., 2017).
Genotoxicity Studies
Research by Barnes et al. (1985) on analogs of quinoline, such as 2-amino-3-methylimidazo[4,5-f]quinoline, has provided insights into their genotoxicity. These studies contribute to understanding the biological effects and potential hazards of quinoline derivatives, which could be relevant for assessing the safety profile of 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline (Barnes et al., 1985).
Fluorophore Applications in Biochemistry
Aleksanyan and Hambardzumyan (2013) noted the efficiency of quinoline derivatives as fluorophores, widely used in biochemistry and medicine for studying various biological systems. Given the structural similarity, 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline could potentially serve similar purposes (Aleksanyan & Hambardzumyan, 2013).
Anti-inflammatory and Antibacterial Agents
A study by Bekhit et al. (2004) on tetrazolo[1,5-a]quinoline derivatives revealed their potential as anti-inflammatory and antibacterial agents. This suggests that 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline could have similar medicinal applications (Bekhit et al., 2004).
Propriétés
Nom du produit |
3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline |
|---|---|
Formule moléculaire |
C17H13N5 |
Poids moléculaire |
287.32 g/mol |
Nom IUPAC |
3-[2-(4-methylphenyl)tetrazol-5-yl]quinoline |
InChI |
InChI=1S/C17H13N5/c1-12-6-8-15(9-7-12)22-20-17(19-21-22)14-10-13-4-2-3-5-16(13)18-11-14/h2-11H,1H3 |
Clé InChI |
SQNTWOJUKZHXKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2N=C(N=N2)C3=CC4=CC=CC=C4N=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



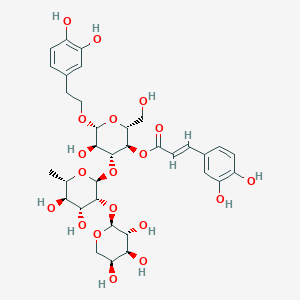
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R)-1-[(1R,2R)-2-methyl-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1256570.png)
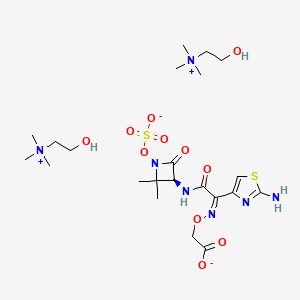

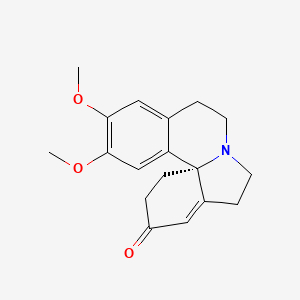
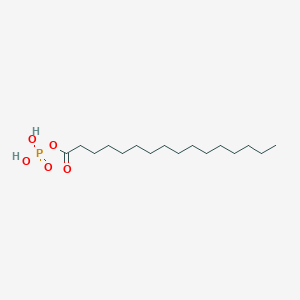
![4'-{[Benzoyl(4-methoxyphenylhydrazono)methyl]sulfonyl}acetanilide](/img/structure/B1256580.png)
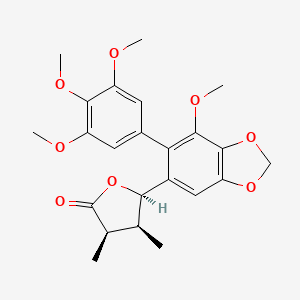



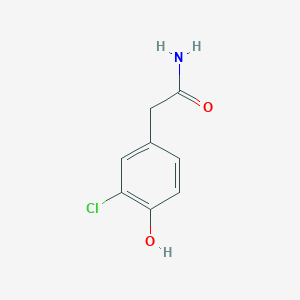
![(2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-12-butan-2-yl-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1256590.png)
